2-(cyclopentylsulfanyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide
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Overview
Description
2-(cyclopentylsulfanyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentylsulfanyl group, a piperidinyl group, and a pyridinyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds, which are then further reacted to form the final product. Common synthetic routes may involve:
Formation of the Piperidinyl Intermediate: This step involves the reaction of 2-methylpyridine with piperidine under specific conditions to form the piperidinyl intermediate.
Introduction of the Cyclopentylsulfanyl Group: The piperidinyl intermediate is then reacted with a cyclopentylsulfanyl reagent to introduce the cyclopentylsulfanyl group.
Acetamide Formation: Finally, the compound is reacted with acetic anhydride or a similar reagent to form the acetamide group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(cyclopentylsulfanyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopentylsulfanyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide: shares similarities with other compounds that have cyclopentylsulfanyl, piperidinyl, or pyridinyl groups.
2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid: Another compound with a pyridinyl group, used in various chemical and biological studies.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-15-12-17(6-9-20-15)22-10-7-16(8-11-22)13-21-19(23)14-24-18-4-2-3-5-18/h6,9,12,16,18H,2-5,7-8,10-11,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSASFOBEBERTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CSC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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